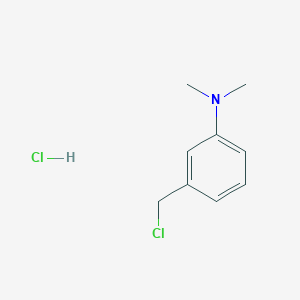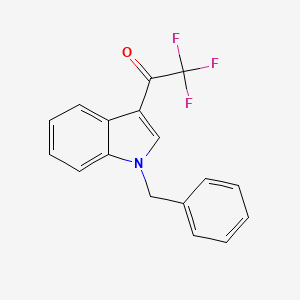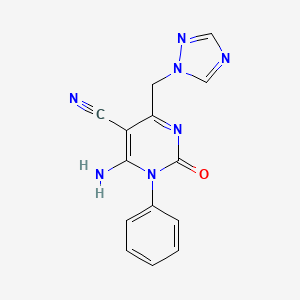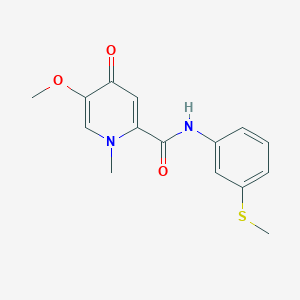![molecular formula C21H22ClN5O2 B2756034 N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034245-67-3](/img/structure/B2756034.png)
N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These compounds are a series of novel derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They are used in shortening TB therapy .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds is complex, involving multiple functional groups and rings .科学的研究の応用
Alzheimer's Disease Treatment
N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide derivatives are studied for their potential in treating Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and amyloid β aggregation. A multifunctional therapeutic approach utilizing synthesized compounds has shown promising results in inhibiting both acetylcholinesterase activity and self-mediated amyloid β aggregation, indicating potential efficacy in Alzheimer's disease treatment. The most potent molecule among these derivatives exhibited excellent anti-AChE activity, supporting further investigation into their use as Alzheimer's disease therapeutics (Umar et al., 2019).
Cannabinoid Receptor Antagonism
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has contributed significantly to understanding molecular interactions with the CB1 cannabinoid receptor. This compound serves as a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the development of pharmacophore models for cannabinoid receptor ligands. Such studies are crucial for designing new therapeutic agents targeting cannabinoid receptors, potentially offering treatments for disorders associated with cannabinoid receptor dysregulation (Shim et al., 2002).
ACAT-1 Inhibition for Cardiovascular Diseases
The compound 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This discovery is notable for the development of new treatments for cardiovascular diseases, where ACAT-1 plays a crucial role in cholesterol metabolism and atherosclerosis progression. The compound's enhanced aqueous solubility and oral absorption profile further support its potential as a therapeutic agent (Shibuya et al., 2018).
Antimicrobial and Antitumor Activities
N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide derivatives have been investigated for their antimicrobial and antitumor activities. These compounds have demonstrated significant efficacy in inhibiting the growth of various microbial strains and tumor cell lines, highlighting their potential in developing new antimicrobial and anticancer therapies. The diversity of the biological activities exhibited by these compounds underscores their therapeutic potential across different domains of medical research (Bondock et al., 2008; Naito et al., 2005).
作用機序
特性
IUPAC Name |
N-[3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14-3-4-16(22)11-19(14)25-7-9-26(10-8-25)21(29)18-13-23-27-6-5-17(12-20(18)27)24-15(2)28/h3-6,11-13H,7-10H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHMSVPRICODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4C=C(C=CN4N=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2755953.png)



![2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2755961.png)


![3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2755968.png)
![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)
![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)
![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)